Cas no 57217-08-0 (4-Penten-1-ol, 2-methylene-5-phenyl-)

57217-08-0 structure
Product name:4-Penten-1-ol, 2-methylene-5-phenyl-
4-Penten-1-ol, 2-methylene-5-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Penten-1-ol, 2-methylene-5-phenyl-
- 2-methylidene-5-phenylpent-4-en-1-ol
- DTXSID20853070
- 57217-08-0
-
- Inchi: InChI=1S/C12H14O/c1-11(10-13)6-5-9-12-7-3-2-4-8-12/h2-5,7-9,13H,1,6,10H2/b9-5+
- InChI Key: DZWNSQMDEHVJTP-WEVVVXLNSA-N
- SMILES: C=C(C/C=C/C1C=CC=CC=1)CO
Computed Properties
- Exact Mass: 174.10452
- Monoisotopic Mass: 174.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 3
Experimental Properties
- PSA: 20.23
4-Penten-1-ol, 2-methylene-5-phenyl- Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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